![molecular formula C9H8Br2O2 B1321914 Ethyl 2,6-dibromobenzoate CAS No. 1214375-69-5](/img/structure/B1321914.png)
Ethyl 2,6-dibromobenzoate
Overview
Description
Synthesis Analysis
Molecular Structure Analysis
For a visual representation, refer to the chemical structure.
Physical And Chemical Properties Analysis
Scientific Research Applications
Organic Synthesis
Ethyl 2,6-dibromobenzoate is widely used in organic synthesis. It serves as a precursor for the synthesis of various organic compounds. Its bromine atoms are reactive sites that can undergo further chemical transformations, making it a valuable building block for constructing complex molecules. For example, it can be used in coupling reactions and the synthesis of biologically active heterocycles .
Pharmaceutical Research
In pharmaceutical research, Ethyl 2,6-dibromobenzoate is employed in the synthesis of drug intermediates. Its structure allows for the introduction of pharmacophores through substitution reactions, aiding in the development of new medicinal compounds with potential therapeutic applications .
Material Science
The compound finds its application in material science, particularly in the development of novel materials with specific electronic or photonic properties. Its ability to act as a dienophile in Diels-Alder reactions makes it suitable for creating polymers and advanced materials .
Analytical Chemistry
Ethyl 2,6-dibromobenzoate is used as a standard or reference compound in analytical chemistry. Its distinct spectroscopic properties allow for its use in methods such as NMR and mass spectrometry to identify or quantify substances within a sample .
Environmental Science
In environmental science, Ethyl 2,6-dibromobenzoate can be used to study degradation processes and environmental fate of brominated organic compounds. Its stability and reactivity under various conditions provide insights into the behavior of similar compounds in the environment .
Biochemistry Research
This compound is also significant in biochemistry research. It can be used to investigate enzyme-catalyzed bromination reactions, which are important for understanding the metabolism of brominated organic compounds in living organisms .
Industrial Applications
Ethyl 2,6-dibromobenzoate has industrial applications as well. It can be used in the synthesis of dyes, agrochemicals, and flame retardants. Its bromine content is particularly useful in reactions that require a brominated compound as a reactant or catalyst .
Safety and Hazards
- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing), P351 (Specific treatment (see label)), P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing)
Mechanism of Action
Mode of Action
The mode of action of Ethyl 2,6-dibromobenzoate is likely to involve electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Pharmacokinetics
Its physical properties such as melting point (83 °c), boiling point (2877±200 °C), and density (1840±006 g/cm3) have been reported .
Result of Action
Given its potential to undergo electrophilic aromatic substitution, it may influence the structure and function of aromatic compounds within cells .
properties
IUPAC Name |
ethyl 2,6-dibromobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBVQYCWIHYSEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608336 | |
Record name | Ethyl 2,6-dibromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30608336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,6-dibromobenzoate | |
CAS RN |
1214375-69-5 | |
Record name | Ethyl 2,6-dibromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30608336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.